1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine
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Overview
Description
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications
Transparent Aromatic Polyimides Derived from Thiophenyl-Substituted Benzidines
Transparent polyimides (PIs) with high refractive indices and small birefringences, as well as good thermomechanical stabilities, were synthesized using thiophenyl-substituted benzidines, showcasing the potential of sulfur-containing aromatic compounds in material science. The research by Tapaswi et al. (2015) highlights the synthesis of transparent PIs through the polycondensation of benzidine derivatives with various dianhydrides, indicating the utility of sulfur-containing aromatic compounds in developing materials with desirable optical and mechanical properties (Tapaswi et al., 2015).
Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems
El-kashef et al. (2007) explored the synthesis of thienopyridines and related heterocyclic systems, demonstrating the versatility of piperidine derivatives in heterocyclic chemistry. The study presents methodologies for producing various heterocyclic compounds, potentially useful in pharmaceuticals and materials science (El-kashef et al., 2007).
Organic Sulfur Compounds and Benzothiazine Hydroxamic Acids
Research by Coutts and Smith (1967) on the preparation of benzothiazine hydroxamic acids from α-(o-nitrophenylthio)cinnamates and related compounds illustrates the role of piperidine derivatives in synthesizing sulfur-containing organic compounds with potential biological activity (Coutts & Smith, 1967).
Crystal Structures of Sulfanyl-Nitro-Butadienyl Piperidine and Morpholine Derivatives
The study of crystal structures and spectroscopic properties of sulfanyl-nitro-butadienyl piperidine and morpholine derivatives by Aydinli et al. (2010) showcases the application of piperidine derivatives in understanding molecular conformation and interactions, which is critical in the development of new materials and pharmaceuticals (Aydinli et al., 2010).
Sila-Analogues of High-Affinity, Selective σ Ligands
The synthesis and pharmacological evaluation of sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, conducted by Tacke et al. (2003), demonstrate the potential of modifying piperidine derivatives for targeted therapeutic applications, particularly in central nervous system disorders (Tacke et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as dihydrofolate reductase .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through a variety of mechanisms, including binding to the active site, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
If it targets dihydrofolate reductase like its similar compounds, it could potentially affect the folate pathway, which is crucial for dna synthesis and cell growth .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
If it affects the folate pathway, it could potentially inhibit cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment .
Properties
IUPAC Name |
1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-15-5-8-17(9-6-15)24-19-10-7-16(13-18(19)21(22)23)14-20-11-3-2-4-12-20/h5-10,13H,2-4,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGEDUQPQSKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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